![molecular formula C15H17NO3 B2369703 1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 304871-60-1](/img/structure/B2369703.png)
1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3-dioxan-5-ones, which are part of the structure of the compound , has been illustrated in syntheses of (+)-frontalin and several protected ketohexoses . The kinetics of deprotonation of a simple ketone with lithium diisopropylamide was also investigated to shed light on the mechanism of this type of reaction .Molecular Structure Analysis
The compound contains a 1,3-dioxane ring, which is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions . The molecular structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
1,3-Dioxan-5-one derivatives have been synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis : A study described the one-pot synthesis of novel spiro compounds including 1'-methyl-2,3"-dioxo-5"-aryl-1,2,5a",7",8",9a"-hexahydro-5"H,6"H-dispiro[indole-3,2'-pyrrolidine-3',2"-pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine]-4'-carboxylic acid methyl ester, showcasing the synthesis versatility of spiro compounds like 1'-Allyl-5'-methylspiro[indolin]-2'-one (Li et al., 2014).
Reactivity and Formation of Spiro Compounds : Research demonstrates the formation of spiro[pyrrolidine-3,3'-indolin]-2-ones through reactions involving similar spiro[indolin]-2'-one structures, highlighting their reactivity and utility in forming complex organic structures (Buev et al., 2018).
Oxidative Cyclization : A study investigated the Mn(III)-based oxidative cyclization of compounds related to 1'-Allyl-5'-methylspiro[indolin]-2'-one, emphasizing the chemical transformations possible with spiro[indolin]-2'-one derivatives (Katayama & Nishino, 2019).
Highly Diastereoselective Synthesis : Research on substituted 3-methyleneindolin-2-ones, similar to 1'-Allyl-5'-methylspiro[indolin]-2'-one, indicates their potential in highly diastereoselective synthesis processes (Maurya et al., 2014).
Potential Applications in Sensing and Detection
- Colorimetric Detection : A novel spirooxazine derivative, structurally related to 1'-Allyl-5'-methylspiro[indolin]-2'-one, was synthesized for colorimetric detection of mercuric cations, indicating potential sensing applications of similar spiro compounds (Pattaweepaiboon et al., 2020).
Synthesis of Complex Organic Structures
Stereoisomeric Synthesis : Research on dispiro derivatives of 7-oxa-1-azabicyclo[2.2.1]heptane highlights the stereoisomeric synthesis capabilities of spiro compounds, relevant to 1'-Allyl-5'-methylspiro[indolin]-2'-one (Rowicki et al., 2019).
Silver-Catalyzed Tandem Hydroamination/Hydroarylation : A study on the efficient silver triflate-catalyzed tandem hydroamination/hydroarylation of related compounds suggests the potential of 1'-Allyl-5'-methylspiro[indolin]-2'-one in complex organic syntheses (Mothe et al., 2014).
Three-Component Spiro Heterocyclization : Research indicates the formation of complex spiro heterocycles involving pyrrolediones, showcasing the versatility of spiro[indolin]-2'-one derivatives in organic chemistry (Salnikova et al., 2019).
properties
IUPAC Name |
5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-7-16-13-6-5-11(2)10-12(13)15(14(16)17)18-8-4-9-19-15/h3,5-6,10H,1,4,7-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVDLAKAKNIHAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322552 |
Source
|
Record name | 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203137 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
304871-60-1 |
Source
|
Record name | 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.